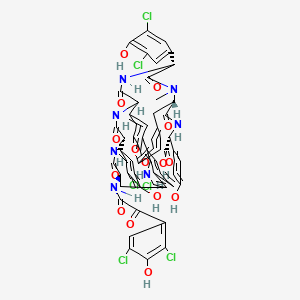

Chloropeptin I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chloropeptin I is a heterodetic cyclic peptide consisting of N-acylated trytophan, 3,5-dichloro-4-hydroxyphenylglycine, 4-hydroxyphenylglycine, 3,5-dichloro-4-hydroxyphenylglycyl, tyrosine and 4-hydroxyphenylglycine residues joined in sequence and in which the side-chain of the central 4-hydroxyphenylglycine residue is attached to the side-chain of the tryptophan via a C3-C7 bond and to the side-chain of the tyrosine via an ether bond from C5. It is isolated from the culture broth of Streptomyces and has anti-HIV-1 activity. It has a role as a metabolite, an antimicrobial agent and an anti-HIV-1 agent. It is a peptide antibiotic, an organochlorine compound, a member of phenols, a heterodetic cyclic peptide, a cyclic ether and a member of indoles.

Wissenschaftliche Forschungsanwendungen

Anti-HIV Properties Chloropeptin I has been identified as a potent inhibitor of gp120-CD4 binding, exhibiting significant anti-HIV activity. It is a peptide antibiotic comprising six aryl amino acid residues and an alpha-oxo aryl acid, some of which contain chlorine atoms. This composition contributes to its ability to hinder the interaction between gp120, a glycoprotein on the HIV surface, and the CD4 receptor on host cells, thus impeding the HIV infection process (Matsuzaki et al., 1997).

Physico-Chemical Properties Research into the physico-chemical properties of this compound has revealed it to be a chlorinated peptide. It was isolated from Streptomyces sp. as a pale yellow-brown powder. Studies have shown that this compound synergistically enhances the inhibition of HIV cytopathic effects when combined with other anti-HIV drugs, highlighting its potential as part of combination therapies (Tanaka et al., 1997).

Synthesis Studies The total synthesis of this compound, an anti-HIV agent, has been achieved through a convergent diastereo- and enantioselective process. Key features of this synthesis include the use of Ti-catalyzed cyanide addition and Cu-mediated biaryl ether formation, demonstrating the complexity and sophistication required in replicating this compound in a laboratory setting (Deng et al., 2003).

Fibrinolytic Enhancement this compound has been found to enhance plasminogen binding and fibrinolysis. Plasminogen, a precursor of the fibrinolytic enzyme plasmin, binds to blood and vascular cells or fibrin, where it is activated to exert its fibrinolytic activity. This property of this compound suggests potential applications in treating conditions related to blood coagulation and clot dissolution (Tachikawa et al., 1997).

HIV-1 Integrase Inhibition Selective hydrolysis of this compound maintains its inhibitory activity against HIV-1 integrase, an enzyme crucial for HIV replication. This highlights its potential as a target for developing new therapeutic agents against HIV (Singh et al., 1998).

Eigenschaften

Molekularformel |

C61H45Cl6N7O15 |

|---|---|

Molekulargewicht |

1328.8 g/mol |

IUPAC-Name |

(2R)-2-[[(18R,21R,24R,27R,30S)-21,27-bis(3,5-dichloro-4-hydroxyphenyl)-18-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-37-hydroxy-29-methyl-19,22,25,28-tetraoxo-2-oxa-14,20,23,26,29-pentazahexacyclo[30.2.2.13,7.05,24.08,13.012,16]heptatriaconta-1(34),3,5,7(37),8,10,12,15,32,35-decaene-30-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C61H45Cl6N7O15/c1-74-43(56(82)73-48(61(87)88)25-7-9-31(75)10-8-25)13-24-5-11-32(12-6-24)89-44-22-26-14-35(51(44)77)34-4-2-3-33-30(23-68-49(33)34)21-42(69-59(85)50(76)29-19-40(66)54(80)41(67)20-29)55(81)70-46(27-15-36(62)52(78)37(63)16-27)57(83)71-45(26)58(84)72-47(60(74)86)28-17-38(64)53(79)39(65)18-28/h2-12,14-20,22-23,42-43,45-48,68,75,77-80H,13,21H2,1H3,(H,69,85)(H,70,81)(H,71,83)(H,72,84)(H,73,82)(H,87,88)/t42-,43+,45-,46-,47-,48-/m1/s1 |

InChI-Schlüssel |

FRRCHJPQSWYJSH-OZICGBTHSA-N |

Isomerische SMILES |

CN1[C@@H](CC2=CC=C(C=C2)OC3=CC4=CC(=C3O)C5=CC=CC6=C5NC=C6C[C@H](C(=O)N[C@@H](C(=O)N[C@H]4C(=O)N[C@@H](C1=O)C7=CC(=C(C(=C7)Cl)O)Cl)C8=CC(=C(C(=C8)Cl)O)Cl)NC(=O)C(=O)C9=CC(=C(C(=C9)Cl)O)Cl)C(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O |

Kanonische SMILES |

CN1C(CC2=CC=C(C=C2)OC3=CC4=CC(=C3O)C5=CC=CC6=C5NC=C6CC(C(=O)NC(C(=O)NC4C(=O)NC(C1=O)C7=CC(=C(C(=C7)Cl)O)Cl)C8=CC(=C(C(=C8)Cl)O)Cl)NC(=O)C(=O)C9=CC(=C(C(=C9)Cl)O)Cl)C(=O)NC(C1=CC=C(C=C1)O)C(=O)O |

Synonyme |

chloropeptin chloropeptin I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7S,9R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B1256087.png)

![2-Hydroxy-4-methoxy-3-(3,7-dimethyl-5-oxo-2,6-octadienyl)-6-[[(9Z,12Z)-1-oxo-9,12-octadecadienyl]oxymethyl]benzaldehyde](/img/structure/B1256090.png)